[1-(2-phenylethyl)-1H-1,3-benzodiazol-2-yl]methanol
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. For example, the InChI code for the related compound “1-[1-(2-phenylethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-one” is "1S/C17H16N2O/c1-13(20)17-18-15-9-5-6-10-16(15)19(17)12-11-14-7-3-2-4-8-14/h2-10H,11-12H2,1H3" . This code provides a concise description of the molecule’s structure and composition.Mechanism of Action
[1-(2-phenylethyl)-1H-1,3-benzodiazol-2-yl]methanol has been found to interact with various biological molecules, such as enzymes, receptors, and other proteins. It has been shown to bind to specific enzymes, such as cytochrome P450 enzymes, and modulate their activity. It has also been found to interact with various receptors, such as G protein-coupled receptors, and modulate their activity. Furthermore, this compound has been found to interact with various proteins, such as transcription factors, and modulate their activity.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to modulate the activity of various enzymes, receptors, and proteins, leading to a variety of biochemical and physiological effects. For example, this compound has been found to modulate the activity of various cytochrome P450 enzymes, leading to changes in drug metabolism. Additionally, this compound has been found to modulate the activity of various G protein-coupled receptors, leading to changes in cell signaling pathways.
Advantages and Limitations for Lab Experiments
[1-(2-phenylethyl)-1H-1,3-benzodiazol-2-yl]methanol has a number of advantages for use in laboratory experiments. It is a highly versatile compound that can be used in a variety of applications. Additionally, it is a relatively inexpensive compound, making it a cost-effective option for laboratory experiments. However, there are some limitations to using this compound in laboratory experiments. For example, it is a relatively unstable compound, making it difficult to store and use in experiments. Additionally, it is a relatively toxic compound, making it potentially hazardous to use in laboratory experiments.
Future Directions
There are a number of potential future directions for the use of [1-(2-phenylethyl)-1H-1,3-benzodiazol-2-yl]methanol in scientific research. For example, it could be used to further study the biochemical and physiological effects of various drugs. Additionally, it could be used to study the effects of various environmental toxins on biochemical and physiological processes. Furthermore, it could be used to study the effects of various genetic mutations on biochemical and physiological processes. Finally, it could be used to study the effects of various dietary components on biochemical and physiological processes.
Synthesis Methods
[1-(2-phenylethyl)-1H-1,3-benzodiazol-2-yl]methanol can be synthesized from 2-phenylethanol and 1,3-benzodiazole. The reaction involves the condensation of 2-phenylethanol and 1,3-benzodiazole in the presence of an acid catalyst. The product is then purified by recrystallization.
Scientific Research Applications
[1-(2-phenylethyl)-1H-1,3-benzodiazol-2-yl]methanol has been used in a variety of scientific research applications, such as in the study of enzyme kinetics, drug metabolism, and receptor-ligand interactions. It has also been used in the synthesis of various drugs, such as antifungal agents and antiviral agents. Additionally, this compound has been used in the study of cell signaling pathways and the study of gene expression.
properties
IUPAC Name |
[1-(2-phenylethyl)benzimidazol-2-yl]methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c19-12-16-17-14-8-4-5-9-15(14)18(16)11-10-13-6-2-1-3-7-13/h1-9,19H,10-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCFBQXXGMITIAJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C3=CC=CC=C3N=C2CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401333503 | |
Record name | [1-(2-phenylethyl)benzimidazol-2-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401333503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
36.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47204170 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
380865-18-9 | |
Record name | [1-(2-phenylethyl)benzimidazol-2-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401333503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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